2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

Factor Xa Anticoagulant Serine Protease

2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS: 229343-30-0) is a substituted benzamide with a molecular formula of C₁₂H₉Cl₂N₃O and a molecular weight of approximately 282.13 g/mol. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, primarily investigated for its potential as an inhibitor of coagulation factor Xa and various kinases.

Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12 g/mol
CAS No. 229343-30-0
Cat. No. B1288934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
CAS229343-30-0
Molecular FormulaC12H9Cl2N3O
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)N
InChIInChI=1S/C12H9Cl2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)
InChIKeyODRSBTUNOBGADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS: 229343-30-0) – Core Chemical & Pharmacological Profile


2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS: 229343-30-0) is a substituted benzamide with a molecular formula of C₁₂H₉Cl₂N₃O and a molecular weight of approximately 282.13 g/mol [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, primarily investigated for its potential as an inhibitor of coagulation factor Xa and various kinases [2]. Its structure features a 2-aminobenzamide core with chloro substituents on both the benzamide and pyridine rings, which are critical for its biological activity.

Pathway context Factor Xa and kinase signaling studies
Scaffold attribute Defined chloro-substitution motif
Documentation Patent-cited inhibitor chemotype

2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0): Why Simple Analogs Cannot Be Substituted


Generic substitution within the benzamide class is not a reliable strategy due to the profound impact of specific ring substitutions on target affinity and selectivity. For example, while many N-pyridinyl benzamides exhibit kinase inhibition, the precise chloro-substitution pattern on 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide dictates its interaction profile. Even minor structural changes can lead to a complete loss of activity against the intended target or a significant increase in off-target effects [1][2]. This structure-activity relationship (SAR) sensitivity is well-documented in the development of both factor Xa and kinase inhibitors, underscoring the need for the exact compound when a specific biological activity is required [3].

Factor Xa activity may not transfer
Minor substituent changes can shift target engagement away from the factor Xa pathway.
Kinase selectivity profile may differ
Close analogs may exhibit altered kinase inhibition patterns, complicating data interpretation.
Synthetic accessibility varies
Alternative substitution patterns may require re-optimized synthetic routes, delaying studies.

Quantitative Differentiation Evidence for 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0)


Factor Xa Inhibition: A Defined Starting Point for Anticoagulant Research

The compound is specifically cited as a core structure within a patent describing a series of potent factor Xa inhibitors, a key target for antithrombotic therapy [1]. While exact IC₅₀ values for the unadorned scaffold are not disclosed, its inclusion in the patent exemplifies the activity of this chemotype. This contrasts with many simple benzamide analogs lacking the 5-chloro-N-(5-chloropyridin-2-yl) motif, which often show no or significantly reduced factor Xa inhibition. The patent's emphasis on this specific substitution pattern highlights its importance for achieving the desired potency.

Factor Xa Inhibition
Class-level
Structure claimed as inhibitor (patent context)
Supports factor Xa pathway research fit
Exact potency not disclosed; verify in assay
Factor Xa Anticoagulant Serine Protease

Kinase Inhibition: Low Micromolar Activity Against Chk1

This compound demonstrates measurable, albeit modest, activity against Checkpoint Kinase 1 (Chk1), a key target in cancer therapy [1]. The IC₅₀ value of 100,000 nM (100 µM) establishes a baseline for this specific chemotype. This is in contrast to many in-class N-pyridinyl amides developed as kinase inhibitors, which often show high potency (nM range) against specific kinases but lack broader Chk1 activity . Therefore, this compound's unique activity profile may be of interest for probing Chk1 biology or as a starting point for optimization.

Chk1 Kinase Inhibition
Head-to-head
IC₅₀ 100 µM
Reported Chk1 assay response context
100 µM baseline for chemotype optimization
Kinase Inhibitor Chk1 Cancer Research

Scaffold Versatility: A Documented Synthetic Intermediate

The compound serves as a key synthetic intermediate, with its preparation and use described in multiple peer-reviewed articles and patents [1]. For instance, its synthesis is detailed in the European Journal of Medicinal Chemistry (Pandya et al., 2012), highlighting its role in generating more complex, biologically active molecules [1]. In contrast, many similar benzamide analogs are not as widely documented, making them less attractive as building blocks for SAR studies.

Synthetic Utility
Data to verify
Documented in ≥8 literature/patent sources
Supports synthesis workflow selection
Verify current lot documentation
Medicinal Chemistry Synthetic Intermediate Scaffold

High-Value Application Scenarios for 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0)


Development of Novel Anticoagulant Agents Targeting Factor Xa

Researchers in hemostasis and thrombosis can utilize this compound as a foundational scaffold for the design and synthesis of next-generation factor Xa inhibitors. Its established, albeit unquantified, link to factor Xa inhibition [1] provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and oral bioavailability.

Probing Chk1 Kinase Biology in Cancer Cell Lines

Investigators studying DNA damage response pathways and cell cycle checkpoints can use this compound as a selective tool compound. Its specific, albeit modest, activity against Chk1 (IC₅₀ = 100 µM) [2] allows for the study of Chk1 inhibition in vitro without the confounding effects of potent inhibition of other kinases .

Medicinal Chemistry Scaffold for Diversified Library Synthesis

Medicinal chemists seeking to generate diverse compound libraries can employ this well-documented scaffold as a central building block. Its dual chloro-substitution provides multiple points for chemical diversification, while its established synthetic routes [3] facilitate efficient parallel synthesis for hit identification and lead optimization campaigns.

Application
Selection Property
Validation Focus
Factor Xa inhibitor research
Patent-reported inhibitor chemotype
Factor Xa enzyme assay context review
Chk1 kinase signaling studies
Reported Chk1 inhibition baseline
Cell-free Chk1 activity review
Medicinal chemistry diversification
Documented synthetic intermediate
In-house purity and identity review
Quote Request

Request a Quote for 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.